Cas no 637752-75-1 (3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate)

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate is a synthetic compound with significant advantages in organic synthesis. Its unique structure, characterized by a chromene core with a trifluoromethyl substituent and a methoxy group, offers enhanced stability and reactivity. The N,N-diethylcarbamate moiety facilitates various synthetic transformations, making it a valuable intermediate in the synthesis of bioactive molecules. This compound is particularly sought after for its potential in pharmaceutical applications due to its favorable chemical properties.
3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate structure
637752-75-1 structure
Product Name:3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate
CAS No:637752-75-1
MF:C22H20F3NO5
MW:435.393116950989
CID:5418326
Update Time:2025-06-25

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate
    • 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate
    • Inchi: 1S/C22H20F3NO5/c1-4-26(5-2)21(28)30-15-10-11-16-17(12-15)31-20(22(23,24)25)18(19(16)27)13-6-8-14(29-3)9-7-13/h6-12H,4-5H2,1-3H3
    • InChI Key: OMDOVOBEIUQVNW-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=C2C(=C1)OC(C(F)(F)F)=C(C1=CC=C(OC)C=C1)C2=O)(=O)N(CC)CC

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3385-0084-2μmol
3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate
637752-75-1 90%+
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$79.0 2023-04-26
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F3385-0084-2mg
3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate
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F3385-0084-3mg
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3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate
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F3385-0084-5mg
3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate
637752-75-1 90%+
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$69.0 2023-04-26
Life Chemicals
F3385-0084-10mg
3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate
637752-75-1 90%+
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$79.0 2023-04-26

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate Related Literature

Additional information on 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate

3-(4-Methoxyphenyl)-4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-Yl N,N-Diethylcarbamate: A Comprehensive Overview

The compound with CAS No. 637752-75-1, known as 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmacology and materials science. This compound is characterized by its unique structural features, including the presence of a methoxyphenyl group, a trifluoromethyl substituent, and a diethylcarbamate moiety. These elements contribute to its distinctive chemical properties and potential applications.

Recent studies have highlighted the importance of chromen derivatives like this compound in drug discovery. The chromen framework, which forms the core of this molecule, is known for its ability to interact with various biological targets, including enzymes and receptors. The substitution pattern of this compound—specifically the placement of the methoxyphenyl and trifluoromethyl groups—plays a crucial role in modulating its bioactivity. Researchers have demonstrated that these substituents can enhance the molecule's stability, solubility, and binding affinity to specific protein targets.

The N,N-diethylcarbamate group attached to the chromen skeleton adds another layer of functionality to this compound. This group is known to exhibit mild inhibitory effects on certain enzymes, making it a valuable component in the design of therapeutic agents. Recent advancements in medicinal chemistry have leveraged such groups to develop drugs targeting conditions like inflammation and neurodegenerative diseases.

In terms of synthesis, this compound is typically prepared through a multi-step process involving advanced organic reactions such as Friedel-Crafts acylation and nucleophilic substitution. The incorporation of the trifluoromethyl group requires precise control over reaction conditions to ensure high yields and purity. This synthesis pathway has been optimized in recent years, making it more accessible for large-scale production.

From an applications perspective, 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-inflammatory agents due to its ability to inhibit cyclooxygenase enzymes. Additionally, its photostability and fluorescence properties make it a candidate for use in sensors and imaging agents in the field of materials science.

Recent research has also explored the environmental impact of this compound. Studies indicate that it degrades relatively quickly under certain conditions, reducing its potential for long-term ecological harm. This finding is particularly important for industries considering its use in agricultural or industrial applications.

In conclusion, 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate represents a fascinating intersection of organic chemistry and biotechnology. Its unique structure, coupled with advancements in synthetic methods and application research, positions it as a valuable tool in drug development and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly significant role in various scientific disciplines.

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